Technical Guide: Spectroscopic Profiling of 3-(Propan-2-yl)azetidine
Technical Guide: Spectroscopic Profiling of 3-(Propan-2-yl)azetidine
This guide outlines the spectroscopic characterization and structural validation of 3-(Propan-2-yl)azetidine (also known as 3-isopropylazetidine). It is designed for medicinal chemists and analytical scientists utilizing this sp³-rich fragment to modulate lipophilicity and metabolic stability in drug candidates.
Executive Summary & Compound Profile
3-(Propan-2-yl)azetidine is a constrained, four-membered nitrogen heterocycle substituted at the C3 position. Unlike planar aromatic rings, this scaffold introduces specific 3D vectors (puckering) and lowers molecular planarity, a key parameter in modern fragment-based drug design (FBDD).
| Property | Data |
| IUPAC Name | 3-(Propan-2-yl)azetidine |
| Common Name | 3-Isopropylazetidine |
| Formula | C₆H₁₃N |
| MW | 99.18 g/mol |
| CAS (HCl salt) | 1423024-42-3 |
| CAS (Free base) | N/A (Often prepared in situ) |
| Boiling Point | ~125–130 °C (Predicted, Free Base) |
Mass Spectrometry (MS) Profiling
Objective: Confirmation of molecular weight and substructure analysis via fragmentation logic.
Ionization & Molecular Ion[1]
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Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
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Observed Ion (ESI): [M+H]⁺ = 100.18 m/z .
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Note: As a secondary amine, the nitrogen readily protonates. In high-resolution MS (HRMS), expect m/z 100.1126 (calc).
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Observed Ion (EI): M⁺• = 99 m/z .
Diagnostic Fragmentation Pathways (EI/CID)
Azetidines undergo characteristic ring-opening and side-chain cleavages.
| Fragment (m/z) | Loss | Mechanism |
| 99 | M⁺ | Parent ion (weak in EI due to ring strain). |
| 84 | M - 15 | Loss of Methyl (•CH₃): Cleavage from the isopropyl group. |
| 56 | M - 43 | Loss of Isopropyl (•C₃H₇): Cleavage of the C3-side chain bond. |
| 70/71 | Ring Opening | Retro-[2+2] Cycloaddition: Characteristic of azetidines, often yielding ethylene and imine fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Validation of the 4-membered ring integrity and the isopropyl substituent connectivity.
¹H NMR Analysis (400 MHz, CDCl₃)
Context: The spectrum is dominated by the symmetry of the azetidine ring. Note that in the HCl salt (D₂O/DMSO-d₆), chemical shifts for α-protons (H2/H4) will shift downfield by ~0.5–1.0 ppm due to the ammonium cation.
Anticipated Chemical Shifts (Free Base):
| Position | Type | δ (ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| H-2, H-4 | CH₂ | 3.45 – 3.65 | Triplet (t) or dd | 4H | J ≈ 7–8 Hz | α-to-Nitrogen. Deshielded. Equivalence indicates symmetry. |
| H-3 | CH | 2.20 – 2.40 | Multiplet (m) | 1H | - | Bridgehead methine. Couples to H2/H4 and Isopropyl-CH. |
| H-1' | CH | 1.50 – 1.70 | Octet/m | 1H | J ≈ 6.8 Hz | Isopropyl methine. |
| H-2' | CH₃ | 0.85 – 0.95 | Doublet (d) | 6H | J ≈ 6.8 Hz | Isopropyl methyls. Distinctive high-field signal. |
| N-H | NH | 1.8 – 2.5 | Broad (br s) | 1H | - | Exchangeable. Shift varies with concentration/solvent. |
Critical Validation Check (Self-Validating Protocol):
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Symmetry Test: If the H2 and H4 protons appear as complex multiplets rather than a simplified triplet/dd, the ring may be locked in a puckered conformation (slow inversion) or the sample contains a chiral impurity breaking symmetry.
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COSY Correlation:
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Crosspeak A: H-2' (0.9 ppm) ↔ H-1' (1.6 ppm).
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Crosspeak B: H-1' (1.6 ppm) ↔ H-3 (2.3 ppm).
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Crosspeak C: H-3 (2.3 ppm) ↔ H-2/H-4 (3.5 ppm).
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Pass Criteria: An unbroken chain of coupling from the methyl terminus to the ring nitrogen α-protons.
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¹³C NMR Analysis (100 MHz, CDCl₃)
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C-2, C-4 (Ring): ~54–56 ppm . (Diagnostic secondary carbon).
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C-3 (Ring): ~35–40 ppm . (Tertiary carbon, shielded relative to C2/4).
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C-1' (Isopropyl CH): ~30–32 ppm .
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C-2' (Isopropyl CH₃): ~19–21 ppm .
Infrared (IR) Spectroscopy
Objective: Identification of functional groups and ring strain.[1]
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N-H Stretch: 3250–3400 cm⁻¹ .
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Free Base:[2] Weak/Medium broad band (secondary amine).
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HCl Salt: Broad, strong absorption extending to 2500 cm⁻¹ (ammonium).
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C-H Stretch (sp³): 2850–2960 cm⁻¹ . Strong bands corresponding to the isopropyl methyls and ring methylenes.
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Ring Strain Fingerprint: 900–1000 cm⁻¹ .
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Azetidines exhibit a characteristic "ring breathing" mode in this region, distinct from acyclic amines.
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C-N Stretch: 1100–1250 cm⁻¹ .
Experimental Protocols
Sample Preparation for NMR (HCl Salt to Free Base)
Rationale: Most commercial samples are supplied as the stable HCl salt. Analyzing the salt directly in CDCl₃ often results in poor solubility or broadened peaks.
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Suspend: Place 10 mg of 3-isopropylazetidine HCl in a 2 mL vial.
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Basify: Add 0.5 mL of 1M NaOH or saturated NaHCO₃.
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Extract: Add 0.6 mL of CDCl₃. Shake vigorously for 30 seconds.
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Separate: Allow layers to separate. The free base will partition into the bottom CDCl₃ layer.
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Dry: Carefully pipette the bottom layer through a small plug of anhydrous K₂CO₃ (to remove water) directly into the NMR tube.
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Warning: Azetidines can be volatile. Avoid prolonged evaporation or heating.
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Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of 3-isopropylazetidine using the data above.
Figure 1: Decision tree for the structural validation of 3-isopropylazetidine.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12148785, 3-Isopropylazetidine hydrochloride. Retrieved from [Link]
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Robiette, A. G., et al. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics. Retrieved from [Link][3][4]
